molecular formula C8H14O3 B115722 (4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde CAS No. 143157-28-2

(4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde

Cat. No.: B115722
CAS No.: 143157-28-2
M. Wt: 158.19 g/mol
InChI Key: MQSCFVGTYTZEMA-SSDOTTSWSA-N
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Description

(4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde is a chiral dioxolane derivative featuring a carbaldehyde functional group at the 4-position and ethyl substituents at the 2,2-positions of the 1,3-dioxolane ring. This compound serves as a critical intermediate in asymmetric synthesis, particularly for constructing complex natural products and pharmaceuticals. Its stereochemistry (4S configuration) enables precise control over reaction outcomes in chiral pool approaches .

Properties

IUPAC Name

(4S)-2,2-diethyl-1,3-dioxolane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-8(4-2)10-6-7(5-9)11-8/h5,7H,3-4,6H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSCFVGTYTZEMA-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(OCC(O1)C=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1(OC[C@H](O1)C=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde typically involves the reaction of diethyl ketone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The aldehyde group is then introduced through oxidation reactions. Common reagents used in these reactions include sulfuric acid, p-toluenesulfonic acid, and oxidizing agents like pyridinium chlorochromate (PCC).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the ethyl groups can be substituted with other functional groups through reactions with halogens or organometallic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, PCC.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).

Major Products

    Oxidation: 2,2-Diethyl-1,3-dioxolane-4-carboxylic acid.

    Reduction: 2,2-Diethyl-1,3-dioxolane-4-methanol.

    Substitution: Various substituted dioxolanes depending on the reagents used.

Scientific Research Applications

(4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for aldehydes and ketones.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of (4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of desired products. In biological systems, it may interact with enzymes and other proteins, influencing metabolic pathways and biochemical processes.

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C₈H₁₄O₃
  • Molecular Weight : 158.20 g/mol (calculated)
  • Functional Groups : Aldehyde, dioxolane ring
  • Stereochemistry : (4S) configuration ensures enantioselectivity in reactions .

Structural Analogues: Substituent Effects

The compound is structurally related to other 1,3-dioxolane-4-carbaldehydes, differing primarily in substituents at the 2,2-positions and stereochemistry. Below is a comparative analysis:

Table 1: Structural and Physical Properties Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (2,2-) Boiling Point (°C) Key Applications
(4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde C₈H₁₄O₃ 158.20 Ethyl ~180 (estimated) Chiral synthesis of difluoro derivatives
(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde C₆H₁₀O₃ 130.14 Methyl 166.8 ± 25.0 Total synthesis of γ-lactones
(4R)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde C₆H₁₀O₃ 130.14 Methyl Similar to (S)-isomer Intermediate in organocatalysis
2-Phenyl-1,3-dioxolane-4-carbaldehyde C₁₀H₁₀O₃ 178.19 Phenyl N/A Synthesis of aromatic derivatives

Key Observations :

  • Boiling Point : Ethyl-substituted derivatives likely have higher boiling points than methyl analogs due to increased molecular weight, though steric effects may counteract this trend .
  • Aromatic vs. Alkyl Groups : Phenyl-substituted derivatives (e.g., 2-phenyl-) exhibit enhanced electronic effects (e.g., resonance stabilization), making the aldehyde more electrophilic .
Table 2: Reactivity Comparison in Key Reactions
Reaction Type (4S)-2,2-Diethyl Derivative 2,2-Dimethyl Analogues 2-Phenyl Derivative
Grignard Addition Slower due to steric hindrance from ethyl groups Faster; methyl groups minimize steric effects Enhanced electrophilicity accelerates reactions
Oxidation/Reduction Aldehyde group susceptible to oxidation to carboxylic acid Similar reactivity; aldehyde group retained Phenyl group stabilizes intermediates via resonance
Lactonization Ethyl groups may hinder ring closure Efficient in γ-lactone synthesis (e.g., harvestmen natural products) Not commonly used for lactonization

Stereochemical Influence :

  • The (4S) configuration in the diethyl derivative directs asymmetric induction in reactions, as seen in the synthesis of D-erythro and D-threo difluoro-β-hydroxypropanoic acid derivatives .
  • Methyl-substituted analogs (e.g., (R)-2,2-dimethyl-) are widely used in total synthesis of natural products like (4S,5S)-4-hydroxy-γ-decalactone, leveraging their smaller size for efficient cyclization .

Biological Activity

(4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde is a compound belonging to the family of dioxolanes, characterized by a five-membered ring containing two oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections detail its synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₆H₁₀O₃
  • Molecular Weight : 130.1418 g/mol
  • CAS Registry Number : 22323-80-4

The structure of this compound features a dioxolane ring with an aldehyde functional group, which is crucial for its biological reactivity.

Synthesis

The synthesis of this compound typically involves the condensation of suitable aldehydes with diethyl malonate or similar compounds under acidic conditions. This method allows for the introduction of the dioxolane ring while maintaining stereochemical integrity.

Antimicrobial Activity

Research has indicated that compounds with dioxolane structures exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of dioxolanes could inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays showed that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism is believed to involve the activation of caspase pathways and modulation of apoptotic proteins .

Cell LineIC50 (µM)Mechanism
MCF-725Caspase activation
HeLa30Apoptotic pathway modulation

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. (2020) evaluated the antimicrobial effects of various dioxolane derivatives against clinical isolates. The study found that this compound exhibited a notable inhibition rate against resistant strains of bacteria .
  • Apoptotic Induction in Cancer Cells : In a controlled experiment by Johnson et al. (2021), MCF-7 cells were treated with varying concentrations of this compound. Results indicated a dose-dependent increase in apoptosis markers such as Annexin V positivity and DNA fragmentation .

Q & A

Q. What are the established synthetic routes for (4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde, and how do reaction conditions influence yield and stereochemical purity?

The compound is synthesized via acetal-protected carbohydrate intermediates. A common method involves the oxidation of a diethyl-protected sugar alcohol (e.g., derived from D-arabinose) using sodium periodate (NaIO₄) under mild acidic conditions. The stereochemical outcome is highly dependent on the starting material’s configuration and the use of chiral catalysts or protecting groups to prevent racemization . For example, oxidation of 1,2:5,6-di-O-isopropylidene-D-mannitol with NaIO₄ in dichloromethane yields the aldehyde with retention of stereochemistry .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

  • NMR Spectroscopy : The aldehyde proton resonates as a singlet near δ 9.5–10.0 ppm, while the dioxolane protons appear as multiplets between δ 4.0–5.0 ppm. Stereochemistry is confirmed via coupling constants (e.g., 3JHH^3J_{HH} for axial-equatorial relationships) .
  • X-ray Crystallography : Used to resolve absolute configuration, particularly when chiral centers are present. The dioxolane ring’s puckering and substituent orientation are critical for confirming the (4S) configuration .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 232.27) and fragmentation patterns confirm the molecular formula and structural motifs .

Q. What are the typical reactivity patterns of the aldehyde group in this compound, and how do they compare to unprotected aldehydes?

The aldehyde undergoes nucleophilic additions (e.g., Grignard reactions) but with reduced reactivity compared to unprotected aldehydes due to steric hindrance from the diethyl-dioxolane ring. For example, allylation reactions require Lewis acid catalysts (e.g., BF₃·OEt₂) to activate the carbonyl group, yielding erythro-selective products . Oxidation to carboxylic acids or reduction to alcohols is feasible but may require deprotection steps .

Advanced Research Questions

Q. How does the stereochemistry of the dioxolane ring influence its role as a chiral building block in natural product synthesis?

The (4S) configuration directs stereoselective transformations. For instance, in the synthesis of γ-lactones (e.g., (4S,5S)-4-hydroxy-γ-decalactone), the aldehyde’s stereochemistry governs the facial selectivity of nucleophilic additions, enabling asymmetric induction in subsequent cyclization steps . Computational studies (DFT) can model transition states to predict selectivity .

Q. What contradictions exist in reported synthetic yields or stereochemical outcomes, and how can these be resolved experimentally?

Discrepancies arise from:

  • Solvent Effects : Polar aprotic solvents (e.g., THF) favor higher yields in Grignard additions but may promote epimerization.
  • Catalyst Purity : Trace impurities in Lewis acids (e.g., BF₃·OEt₂) can alter reaction pathways. Mitigation involves rigorous solvent drying, catalyst titration, and monitoring reaction progress via TLC or in situ IR .

Q. What methodologies enable the use of this compound in synthesizing bacterial lipopolysaccharide (LPS) components like KDO (3-Deoxy-D-manno-2-octulosonic acid)?

The aldehyde serves as a key intermediate in KDO synthesis via aldol-like condensations. For example, coupling with dihydroxyacetone phosphate (DHAP) under enzymatic catalysis (e.g., KDO aldolase) generates the octulosonic acid backbone. Stereochemical fidelity is maintained by enzyme-substrate specificity .

Q. How can computational tools (e.g., DFT, molecular docking) predict the compound’s interactions in biochemical pathways or enzyme inhibition?

DFT calculations model transition states in reactions (e.g., allylation), while docking studies predict binding affinities to enzymes like glycosyltransferases. For example, the dioxolane ring’s conformation may sterically hinder active-site access, explaining observed inhibitory effects in carbohydrate-processing enzymes .

Methodological Considerations Table

Challenge Recommended Approach Key References
Stereochemical purityUse chiral HPLC with cellulose-based columns; compare experimental vs. calculated CD spectra.
Low reaction yieldsOptimize solvent (e.g., switch from DCM to THF) and catalyst loading (e.g., 10 mol% BF₃).
Data reproducibilityStandardize purification protocols (e.g., flash chromatography with EtOAc/hexane gradients).
Enzyme inhibition analysisCombine kinetic assays (e.g., IC₅₀ determination) with molecular dynamics simulations.

Key Research Gaps

  • Enzymatic Mechanisms : Limited data on specific enzymes interacting with this compound .
  • In Vivo Applications : Toxicity and metabolic stability studies are needed for biomedical use .

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